
Tert-butyl 2-amino-4-methyl-3-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4-methyl-3-phenylpentanoate, also known as Boc-Leu-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of Leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle growth.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate is not well understood, but it is believed to interact with various cellular targets, including receptors and enzymes. Peptidomimetics derived from Tert-butyl 2-amino-4-methyl-3-phenylpentanoate have been reported to exhibit high affinity and selectivity towards specific targets, making them potential candidates for drug development.
Biochemical and physiological effects:
Tert-butyl 2-amino-4-methyl-3-phenylpentanoate and its derivatives have been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. These effects have been attributed to the ability of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate to interact with specific cellular targets and modulate their activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate is its high purity and high yield synthesis method, which makes it an ideal building block for the synthesis of peptidomimetics. However, the use of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate and its derivatives in lab experiments is limited by their high cost and low availability. Moreover, the synthesis of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate and its derivatives is a complex and time-consuming process, which requires specialized equipment and expertise.
Future Directions
The potential applications of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate and its derivatives in drug discovery and development are vast. Future research could focus on the synthesis and characterization of novel peptidomimetics derived from Tert-butyl 2-amino-4-methyl-3-phenylpentanoate, with specific targets and applications. Moreover, the development of more efficient and cost-effective synthesis methods for Tert-butyl 2-amino-4-methyl-3-phenylpentanoate and its derivatives could increase their availability and accessibility, making them more widely used in scientific research. Finally, the investigation of the mechanism of action of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate and its derivatives could provide valuable insights into their potential therapeutic applications.
Synthesis Methods
The synthesis of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate involves the reaction of tert-butyl 2-amino-4-methyl-3-phenylpentanoate with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. This method has been reported to yield high purity and high yield of Tert-butyl 2-amino-4-methyl-3-phenylpentanoate.
Scientific Research Applications
Tert-butyl 2-amino-4-methyl-3-phenylpentanoate has been primarily used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play a crucial role in various biological processes, including signaling, enzyme catalysis, and receptor-ligand interactions. Peptidomimetics, on the other hand, are synthetic compounds that mimic the structure and function of peptides. Tert-butyl 2-amino-4-methyl-3-phenylpentanoate has been used as a precursor for the synthesis of various peptidomimetics that have potential applications in drug discovery and development.
properties
IUPAC Name |
tert-butyl 2-amino-4-methyl-3-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11(2)13(12-9-7-6-8-10-12)14(17)15(18)19-16(3,4)5/h6-11,13-14H,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWRPUSPWOFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

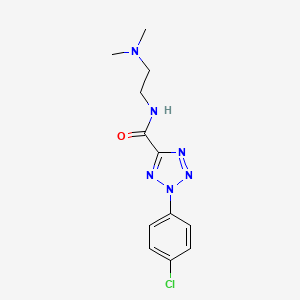
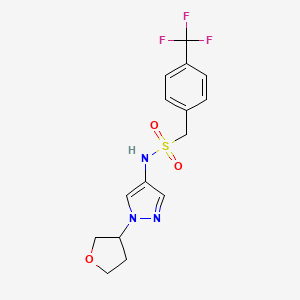


![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)
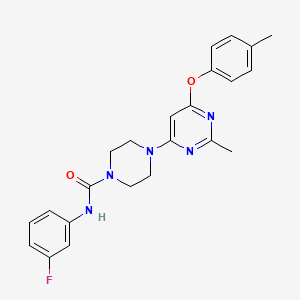
![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)
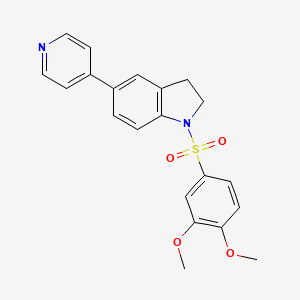

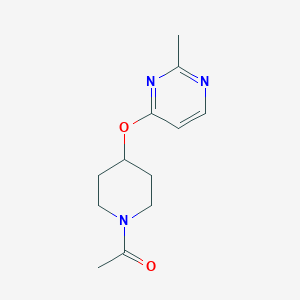
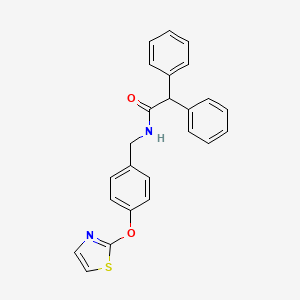
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)